molecular formula C17H14ClN3O3 B11306583 2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11306583
M. Wt: 343.8 g/mol
InChI Key: NZFRVTPEIWOBQF-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of 2-(2-chlorophenoxy)acetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 5-(2-methylphenyl)-1,2,4-oxadiazole: This involves the cyclization of 2-methylbenzonitrile with hydrazine hydrate and an appropriate oxidizing agent.

    Coupling Reaction: The final step involves coupling 2-(2-chlorophenoxy)acetic acid with 5-(2-methylphenyl)-1,2,4-oxadiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agriculture: It can be used as a herbicide or pesticide due to its ability to interfere with plant growth.

    Material Science: The compound can be used in the development of new materials with specific properties such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.

    DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties.

    Cell Membrane Disruption: It can disrupt cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
  • **2-(2-chlorophenoxy)-2-phenylacetohydrazide
  • **4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring system is particularly important for its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C17H14ClN3O3/c1-11-6-2-3-7-12(11)16-20-17(21-24-16)19-15(22)10-23-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

NZFRVTPEIWOBQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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